molecular formula C10H19NO3 B580619 tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate CAS No. 1363382-91-5

tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate

Cat. No.: B580619
CAS No.: 1363382-91-5
M. Wt: 201.266
InChI Key: BICRNSAVYHWHIC-UHFFFAOYSA-N
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Description

tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate is an organic compound that features a tert-butyl ester group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of flow microreactor systems has been shown to enhance the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activity. For instance, its potential anticancer properties may be linked to its ability to interfere with cellular processes and inhibit the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate include:

  • 1-tert-Butyl-3-hydroxymethyl-3-nitroazetidine
  • 1-Bromoacetyl-3,3-dinitroazetidine

Comparison

Compared to these similar compounds, this compound is unique due to its specific structural features and reactivity patterns. For example, the presence of the tert-butyl ester group provides steric hindrance, which can influence the compound’s reactivity and stability . Additionally, its hydroxymethyl group offers versatility in chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-5-10(4,6-11)7-12/h12H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICRNSAVYHWHIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743573
Record name tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363382-91-5
Record name tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Methyl-azetidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester (WO2006/73361 A1, 2006) (1.1 g) is dissolved in 20 mL of tetrahydrofurane. Lithiumborohydride (16.8 mL of a 2 M solution in tetrahydrofurane) is added dropwise and the reaction mixture is stirred at room temperature overnight. The reaction mixture is diluted with water, washed with a saturated ammonium chloride water solution and the organic phase is separated, dried over sodium sulfate and concentrated under vacuum. The residue is chromatographed on silica gel (hexane/ethyl acetate 100:0→50:50) to give the title compound. Yield: 970 mg.
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